N-(pyridin-2-ylmethyl)-9H-purin-6-amine
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Overview
Description
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring attached to a purine base, making it a hybrid molecule with properties derived from both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-9H-purin-6-amine typically involves the reaction of 2-aminopyridine with a suitable purine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which is efficient and yields high purity products . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, catalysts like palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate, solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways . The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in medicinal chemistry.
Uniqueness
N-(pyridin-2-ylmethyl)-9H-purin-6-amine is unique due to its hybrid structure, combining features of both pyridine and purine. This dual nature allows it to participate in a broader range of chemical reactions and interact with diverse biological targets .
Properties
CAS No. |
16370-59-5 |
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Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H10N6/c1-2-4-12-8(3-1)5-13-10-9-11(15-6-14-9)17-7-16-10/h1-4,6-7H,5H2,(H2,13,14,15,16,17) |
InChI Key |
HZXVLXGTEHXACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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